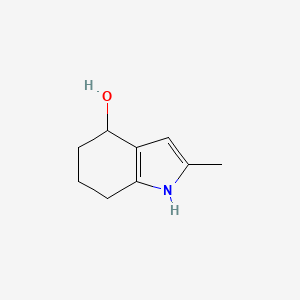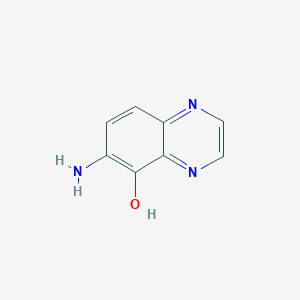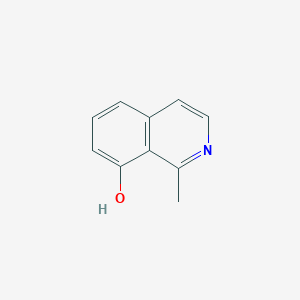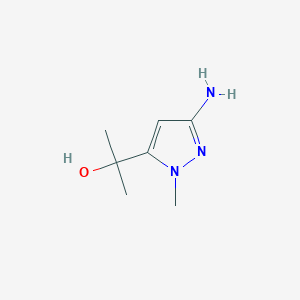
(4-Chloropyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pyrimidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (4-Chloropyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic acids are stable and can be handled easily, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, along with bases like K2CO3 or NaOH . The reaction is usually carried out in solvents such as toluene, ethanol, or water under mild conditions .
Major Products
The major products of the Suzuki-Miyaura coupling involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloropyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloropyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-5-boronic acid: Similar in structure but with a different position of the chlorine atom.
2-Chloro-4-pyridinylboronic acid: Features a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloropyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in coupling reactions . This makes it a valuable reagent in the synthesis of specific biaryl compounds that may not be easily accessible using other boronic acids .
Properties
Molecular Formula |
C4H4BClN2O2 |
|---|---|
Molecular Weight |
158.35 g/mol |
IUPAC Name |
(4-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H |
InChI Key |
MNXNMDUQWBFIGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)




![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)



